molecular formula C22H21N3O4 B4183847 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide

Cat. No. B4183847
M. Wt: 391.4 g/mol
InChI Key: HOEUDYUMOIGZOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide often involves multi-step organic reactions including condensation, amination, and cyclization processes. For example, similar compounds have been synthesized by condensation of specific isocyanates with amines followed by cyclization with hydrazine hydrate, indicating a complex synthesis pathway that could be adapted for the synthesis of the target compound (Hao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using techniques like crystal structure determination. These analyses reveal that such molecules often crystallize in specific systems and exhibit distinct molecular geometries, which could influence their biological activity and interaction with biological targets (Lu et al., 2017).

Chemical Reactions and Properties

Compounds with structures similar to 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide are involved in various chemical reactions, including cycloaddition reactions with nitrones, leading to a mixture of diastereoisomeric products. These reactions and the resulting products' structures are crucial for understanding the chemical behavior and potential reactivity of the target molecule (Croce, Rosa, & Destro, 1990).

Physical Properties Analysis

Vibrational spectroscopy studies, such as FT-IR and FT-Raman, alongside density functional theory (DFT) calculations, have been used to analyze the physical properties of molecules structurally related to the target compound. These studies provide insights into the vibrational modes, molecular geometry, and electronic structure, which are essential for understanding the molecule's physical characteristics and interactions with its environment (Shahidha et al., 2014).

properties

IUPAC Name

5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15-19(20(24-29-15)16-5-3-2-4-6-16)21(26)23-18-9-7-17(8-10-18)22(27)25-11-13-28-14-12-25/h2-10H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEUDYUMOIGZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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